![molecular formula C9H17NO2 B15260838 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid](/img/structure/B15260838.png)
3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid is a compound with a unique cyclobutyl structure, characterized by the presence of an amino group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a or other cycloaddition reactions.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, often using reagents like ammonia or amines.
Attachment of the Propanoic Acid Moiety: This step involves the addition of a propanoic acid group, which can be achieved through esterification or other carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural stability, while the propanoic acid moiety can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.
Indole-3-acetic acid: Although structurally different, this compound shares some functional similarities in terms of its biological activity.
Uniqueness
3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid is unique due to its specific cyclobutyl structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(2)6(5-7(9)10)3-4-8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)/t6-,7+/m1/s1 |
InChI Key |
IFSZZMXHEGRJAQ-RQJHMYQMSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1N)CCC(=O)O)C |
Canonical SMILES |
CC1(C(CC1N)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


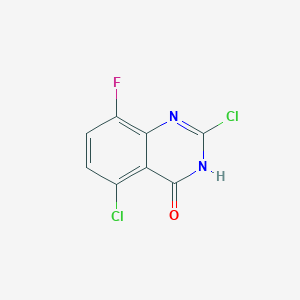
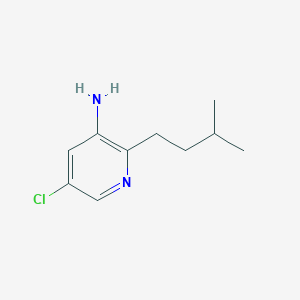

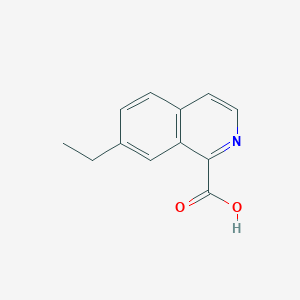
![1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B15260784.png)

![4-[2-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B15260795.png)
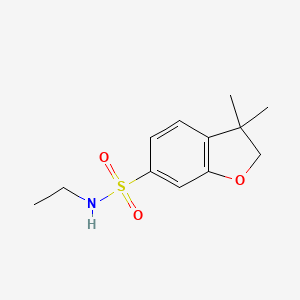
![4-[(2-Methylpropoxy)methyl]piperidin-2-one](/img/structure/B15260805.png)
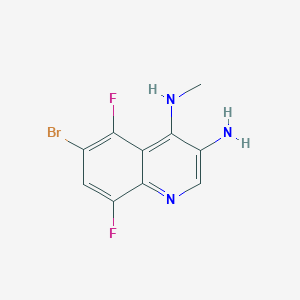

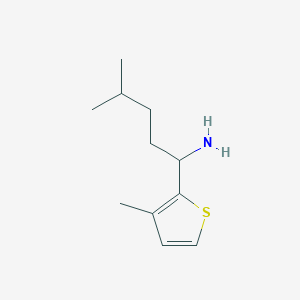
![4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine](/img/structure/B15260842.png)
![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15260861.png)
